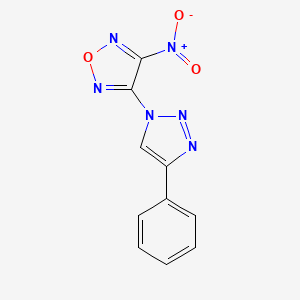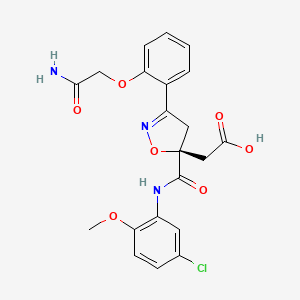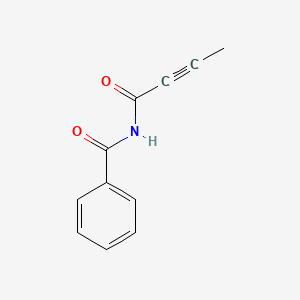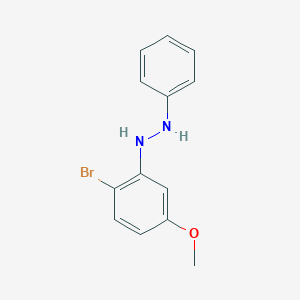
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, and an oxadiazole ring
Preparation Methods
The synthesis of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of diaminomaleonitrile to form a triazole ring, followed by nitration and subsequent formation of the oxadiazole ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of high-energy materials and polymers due to its stable yet reactive structure.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole include other triazole and oxadiazole derivatives, such as 4,5-dicyano-1,2,3-triazole . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a nitro group with the triazole and oxadiazole rings, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
918655-07-9 |
|---|---|
Molecular Formula |
C10H6N6O3 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
3-nitro-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C10H6N6O3/c17-16(18)10-9(12-19-13-10)15-6-8(11-14-15)7-4-2-1-3-5-7/h1-6H |
InChI Key |
IIFMGPLDXYGCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)


![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)

![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)

![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)





